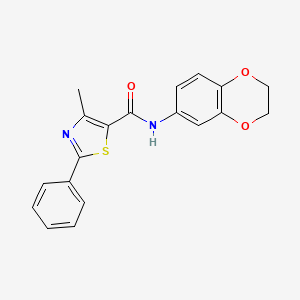

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC15284390

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16N2O3S |

|---|---|

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C19H16N2O3S/c1-12-17(25-19(20-12)13-5-3-2-4-6-13)18(22)21-14-7-8-15-16(11-14)24-10-9-23-15/h2-8,11H,9-10H2,1H3,(H,21,22) |

| Standard InChI Key | SZNJJJICGTXEJI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Introduction

Chemical Identity and Physicochemical Properties

The compound belongs to the class of benzodioxane-thiazole hybrids, featuring a 2,3-dihydro-1,4-benzodioxin group linked via an amide bond to a 4-methyl-2-phenylthiazole moiety. Key physicochemical properties include:

The benzodioxane ring (1,4-benzodioxin) contributes to the compound’s planar aromatic system, while the thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing its potential for hydrogen bonding and π-π interactions .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Formation of the Thiazole Core: Cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions .

-

Introduction of the Benzodioxane Moiety: Coupling the thiazole-5-carboxylic acid intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

A representative synthesis protocol is as follows:

-

Step 1: 4-Methyl-2-phenylthiazole-5-carboxylic acid is synthesized via Hantzsch thiazole synthesis using phenylacetone and thiourea .

-

Step 2: The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂).

-

Step 3: Reaction with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (DCM) yields the final product .

Structural Analogues

Modifications at the thiazole’s 4-methyl or phenyl groups, or the benzodioxane’s oxygen atoms, have been explored to optimize bioactivity:

-

Replacement of the phenyl group with substituted aryl rings (e.g., 4-fluorophenyl) enhances metabolic stability .

-

Substitution of the benzodioxane oxygen with sulfur (yielding benzodithiin derivatives) alters electronic properties .

Biological Activity and Mechanism

Kinase Inhibition

The compound’s thiazole-carboxamide scaffold resembles known kinase inhibitors. In vitro studies on analogues demonstrate:

-

JNK (c-Jun N-terminal kinase) Inhibition: IC₅₀ values in the micromolar range, attributed to docking interactions with the JIP-1 binding site .

-

Selectivity Profile: Minimal activity against ERK or p38 MAP kinases, suggesting specificity for JNK isoforms .

Metabolic Stability

The benzodioxane moiety improves metabolic stability compared to simpler aryl groups, as evidenced by:

-

Microsomal Half-Life: >60 min in human liver microsomes (HLMs) .

-

CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 10 µM), reducing drug-drug interaction risks .

Pharmacokinetic and Toxicological Data

Limited in vivo data are available for the exact compound, but related benzodioxane-thiazoles show:

Future Directions

-

Optimization: Introduce polar groups (e.g., hydroxyl, amine) to improve aqueous solubility.

-

Target Validation: Elucidate off-target effects using proteome-wide affinity profiling.

-

In Vivo Efficacy: Evaluate antitumor activity in xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume